1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFYDDABKPQVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps:
Synthesis of the tetrazole ring: : This step can be achieved through the reaction of 3-fluorobenzonitrile with sodium azide under acidic conditions to form 3-fluorophenyl tetrazole.
Urea formation: : The intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the urea derivative.
These reactions typically occur under ambient to slightly elevated temperatures, with the use of solvents like acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction parameters (temperature, pressure, concentration) is crucial to maximize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes several types of chemical reactions:
Oxidation: : Exposure to strong oxidizing agents can potentially oxidize the urea or tetrazole moieties.
Reduction: : Reductive conditions can break the urea bond, especially using hydrides.
Substitution: : The aromatic fluorophenyl group can undergo electrophilic substitution, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, nitrating agents.
Major Products Formed
The major products from these reactions vary:
Oxidation: : Likely produces oxidized derivatives, altering functional groups on the urea or tetrazole ring.
Reduction: : Can yield amines and simpler amides.
Substitution: : Produces substituted fluorophenyl derivatives.
Scientific Research Applications
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has applications in several research domains:
Chemistry: : As a building block in organic synthesis, especially for the development of new materials and catalysts.
Biology: : Potential to act as a ligand for biochemical assays, influencing protein or enzyme function.
Medicine: : Possible use in the design of pharmaceutical agents due to its structural features that mimic biologically active compounds.
Industry: : Can be employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects often involves interactions with molecular targets such as proteins, enzymes, or receptors. The compound can bind to these targets, modulating their function by inhibiting or activating them. The specific pathways depend on the application context, whether it’s biological inhibition or chemical catalysis.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s activity and physicochemical properties are influenced by substituents on the tetrazole and urea moieties. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations :
- Halogen Substituents : The 3-fluorophenyl group in the target compound offers a balance of electronegativity and steric effects compared to the 3-chlorophenyl analog (higher molecular weight, increased lipophilicity) .
- Polar Groups : The trimethoxyphenyl analog (CAS 920419-92-7) demonstrates increased polarity and molecular weight, likely improving solubility but reducing membrane permeability .
Biological Activity
1-Cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring a cyclohexyl group and a tetrazole moiety, suggests diverse pharmacological properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrazole Ring : The compound can be synthesized via a reaction involving cyclohexylamine and sodium azide under specific conditions to form the tetrazole ring.
- Urea Formation : The tetrazole derivative is then reacted with an isocyanate to form the urea linkage.
- Fluorophenyl Group Introduction : The introduction of the 3-fluorophenyl group enhances the compound's biological activity, potentially increasing its metabolic stability and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with tetrazole structures have shown promising results in inhibiting various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 4.22 |
| Compound B | HCT-116 | 3.46 |
| Compound C | PC-3 | 1.48 |
These compounds were found to induce apoptosis by modulating key signaling pathways involved in cell proliferation and survival, such as the p38 MAPK pathway .
Anti-inflammatory Activity
The anti-inflammatory effects of similar urea derivatives have also been documented. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, one study demonstrated that a related compound inhibited TNF-alpha release in LPS-stimulated macrophages .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Targeting Specific Receptors : Docking studies suggest that these compounds may interact with receptors such as EGFR, influencing downstream signaling pathways critical for cell survival and proliferation .
Case Studies
A notable case study involved the evaluation of a series of tetrazole-containing urea derivatives against various cancer cell lines. The study revealed that modifications to the urea structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells.
Study Findings
| Study | Cell Lines Tested | Key Findings |
|---|---|---|
| Study on Tetrazoles | MCF-7, HCT-116, PC-3 | Significant cytotoxicity with IC50 values < 5 μM |
| Anti-inflammatory Study | Macrophages | Inhibition of TNF-alpha release by >50% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via a multi-step process involving tetrazole formation and subsequent urea coupling. For example, tetrazole intermediates (e.g., 1-(3-fluorophenyl)-1H-tetrazole) are prepared using cycloaddition reactions between nitriles and sodium azide under acidic conditions. Urea formation is achieved via reaction of cyclohexyl isocyanate with the tetrazole-methylamine intermediate. Optimization includes varying catalysts (e.g., Bleaching Earth Clay), solvents (e.g., PEG-400), and temperatures (70–80°C) to improve yield and purity . Reaction progress is monitored using TLC, and products are purified via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodology : Key techniques include:
- ¹H NMR : To confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm).
- IR : Identification of urea C=O stretching (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination (e.g., using SHELX software for refinement ).
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products in the urea coupling step?
- Methodology :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance selectivity .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- In Situ Monitoring : Employ HPLC or LC-MS to track intermediates and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?
- Methodology :
- SHELX Refinement : Use high-resolution X-ray data with SHELXL to refine disordered regions, applying restraints for flexible groups (e.g., cyclohexyl) .
- Thermal Analysis : DSC/TGA to identify stable polymorphs and correlate with crystallographic results.
- Computational Modeling : Density Functional Theory (DFT) to predict energetically favorable conformations and validate experimental data .
Q. How does the 3-fluorophenyl-tetrazole moiety influence the compound’s biological activity, and what are the structure-activity relationship (SAR) insights?
- Methodology :
- Receptor Binding Assays : Test analogs with varying substituents (e.g., 4-fluorophenyl, trifluoromethyl) to assess affinity for targets like angiotensin receptors (referencing SAR models for tetrazole-containing antihypertensives ).
- Molecular Docking : Use software (e.g., AutoDock) to simulate interactions with binding pockets, focusing on hydrogen bonding (urea C=O) and hydrophobic contacts (cyclohexyl group).
- In Vitro Pharmacokinetics : Measure metabolic stability in liver microsomes to evaluate the fluorophenyl group’s impact on CYP450 interactions .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?
- Methodology :
- Flow Chemistry : Implement continuous-flow systems to handle exothermic steps (e.g., tetrazole cycloaddition) safely.
- Purification at Scale : Replace column chromatography with crystallization-driven purification using solvent mixtures (e.g., water/ethanol) .
- Quality Control : Use qNMR and HPLC-UV to ensure batch-to-batch consistency in purity (>98%) and residual solvent levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
